SM-433 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

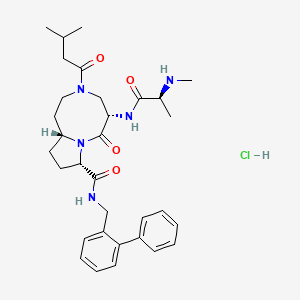

(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4.ClH/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23;/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39);1H/t22-,25+,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHQZVIWMJUHRN-PYNMGOALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44ClN5O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-433 hydrochloride is a synthetic, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of endogenous proteins that are critical regulators of apoptosis and cell survival. Overexpression of IAPs is a common feature in many human cancers and is associated with tumor progression, chemoresistance, and poor prognosis. By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, this compound offers a targeted therapeutic strategy to restore apoptotic signaling in cancer cells. This technical guide provides a detailed overview of the core mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and relevant experimental data and protocols.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the inhibition of IAP function. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains. These BIR domains are crucial for their anti-apoptotic activity, primarily through the direct binding and inhibition of caspases, the key executioners of apoptosis.

This compound, as a Smac mimetic, contains a motif that mimics the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) sequence of mature Smac/DIABLO. This allows it to bind with high affinity to the BIR domains of IAPs, particularly the BIR3 domain of XIAP.[1][2][3] This competitive binding displaces caspases from the IAPs, thereby liberating them to initiate the apoptotic cascade.

Quantitative Data

The binding affinity and cellular activity of this compound have been characterized, demonstrating its potency as an IAP inhibitor.

| Target | Assay Type | Value | Reference |

| XIAP BIR3 protein | Biochemical Assay | IC50 < 1 µM | [1][2][3] |

| MDA-MB-231 human breast cancer cells | Cell Viability Assay | IC50 < 10 µM | [2] |

| SK-OV-3 ovarian cancer cells | Cell Viability Assay | IC50 < 10 µM | [2] |

Impact on Cellular Signaling Pathways

The interaction of this compound with IAPs triggers a cascade of events that ultimately leads to apoptosis. The key signaling pathways affected are the intrinsic and extrinsic apoptosis pathways, as well as the NF-κB signaling pathway.

Apoptosis Induction

By antagonizing XIAP, this compound removes the block on effector caspases (caspase-3, -7) and initiator caspase-9. This allows for the amplification of the apoptotic signal originating from the mitochondria (intrinsic pathway).

Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs is a critical event that leads to the stabilization of NF-κB-inducing kinase (NIK), promoting the non-canonical NF-κB pathway. More importantly, the loss of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), favoring the formation of a death-inducing signaling complex (DISC) upon stimulation of death receptors like TNFR1. This sensitizes cells to TNFα-induced apoptosis (extrinsic pathway).

Below is a diagram illustrating the core signaling pathway affected by this compound.

Caption: Signaling pathway of this compound-mediated apoptosis.

Experimental Protocols

The characterization of this compound and other Smac mimetics involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for IAP Binding

This assay is used to determine the binding affinity of this compound to the BIR domains of IAPs.

Principle: The assay measures the change in the polarization of fluorescently labeled Smac-derived peptide upon displacement by a competitor (this compound).

Methodology:

-

Reagents and Materials:

-

Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).

-

Fluorescently labeled Smac-derived peptide (e.g., FITC-AVPI).

-

This compound.

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add the IAP BIR domain protein and the fluorescently labeled Smac peptide at concentrations optimized for the assay window.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software. The IC50 represents the concentration of this compound that causes a 50% reduction in the polarization signal.

-

Cell Viability Assay (e.g., Resazurin (B115843) Reduction Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SK-OV-3).

-

Complete cell culture medium.

-

This compound.

-

Resazurin sodium salt solution.

-

96-well clear-bottom black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 72 hours).

-

Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the vehicle-treated control cells.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

Immunoprecipitation and Western Blotting for cIAP1 Degradation

This experiment is designed to demonstrate the induction of cIAP1 degradation by this compound.

Principle: Immunoprecipitation is used to isolate cIAP1 from cell lysates, and Western blotting is used to detect the levels of the protein.

Methodology:

-

Reagents and Materials:

-

Cancer cell line known to express cIAP1.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against cIAP1.

-

Protein A/G agarose (B213101) beads.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary and secondary antibodies for Western blotting.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

For immunoprecipitation, incubate the cell lysates with the anti-cIAP1 antibody, followed by the addition of protein A/G agarose beads to pull down the cIAP1 protein complexes.

-

Wash the beads and elute the proteins.

-

For direct Western blotting, load equal amounts of total protein from the cell lysates onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against cIAP1, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the cIAP1 levels to a loading control (e.g., GAPDH or β-actin) to demonstrate a dose- and time-dependent decrease in cIAP1 protein levels.

-

Below is a diagram representing the experimental workflow for assessing cIAP1 degradation.

Caption: Workflow for cIAP1 degradation analysis.

Conclusion

This compound is a potent Smac mimetic that effectively targets the Inhibitor of Apoptosis Proteins. Its mechanism of action involves the direct antagonism of XIAP and the induction of cIAP1/2 degradation, which collectively work to lower the threshold for apoptosis in cancer cells. This dual action on both the intrinsic and extrinsic apoptotic pathways makes this compound and other Smac mimetics a promising class of anti-cancer agents, particularly in combination with other therapies that induce cellular stress or activate death receptor signaling. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

References

In-Depth Technical Guide to SM-433 Hydrochloride: A Novel Smac Mimetic for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-433 hydrochloride is a potent, cell-permeable, second mitochondrial activator of caspases (Smac) mimetic that functions as an inhibitor of apoptosis proteins (IAPs). By mimicking the N-terminal AVPI motif of the endogenous Smac protein, SM-433 binds to the baculoviral IAP repeat (BIR) domains of IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), as well as cellular IAP1 (cIAP1) and cIAP2. This interaction alleviates the IAP-mediated suppression of caspases, thereby promoting the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its application in cancer research and drug development.

Chemical Properties and Synthesis

This compound belongs to a class of diazo bicyclic Smac mimetics. The synthesis of the core bicyclic structure and subsequent derivatization to yield SM-433 is detailed in patent WO/2008/128171.

Table 1: Chemical and Physical Properties of SM-433

| Property | Value |

| Molecular Formula | C₃₂H₄₃N₅O₄ |

| Molecular Weight | 561.71 g/mol |

| CAS Number | 1071992-81-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the antagonism of IAP proteins. In healthy cells, IAPs function as E3 ubiquitin ligases and direct inhibitors of caspases, preventing unwanted apoptosis. Many cancer cells overexpress IAPs, leading to apoptosis resistance.

SM-433 mimics the binding of the endogenous Smac protein to the BIR3 domain of XIAP, cIAP1, and cIAP2. This binding competitively displaces caspases from XIAP, allowing for their activation and the subsequent execution of the apoptotic cascade. Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and proteasomal degradation, which in turn stabilizes NF-κB-inducing kinase (NIK) and activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines like TNFα, which can further sensitize cancer cells to apoptosis in an autocrine or paracrine manner.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Quantitative Biological Data

This compound has been evaluated for its binding affinity to various IAP proteins and its cytotoxic activity in different cancer cell lines.

Table 2: In Vitro Binding Affinity of SM-433

| Target Protein | Assay Type | Kᵢ (nM) | Reference |

| XIAP BIR3 | Fluorescence Polarization | < 1000 | [1] |

| cIAP1 BIR3 | Fluorescence Polarization | 2.5 | [2] |

| cIAP2 BIR3 | Fluorescence Polarization | 4.5 | [2] |

Table 3: In Vitro Cellular Activity of SM-433

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Cell Viability | < 10 | [3] |

| SK-OV-3 | Ovarian Cancer | Cell Viability | < 10 | [3] |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay for IAP Proteins

This protocol is adapted from methods used to characterize Smac mimetics.

Objective: To determine the binding affinity (Kᵢ) of this compound for the BIR3 domains of XIAP, cIAP1, and cIAP2.

Materials:

-

Recombinant human XIAP BIR3, cIAP1 BIR3, and cIAP2 BIR3 proteins

-

Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent probe (at a final concentration of ~1 nM), and the recombinant IAP protein (at a concentration determined by prior titration, usually in the low nM range).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the Kᵢ values by fitting the data to a competitive binding equation.

Experimental Workflow: FP Binding Assay

Caption: Workflow for the fluorescence polarization-based IAP binding assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cell lines.

Materials:

-

MDA-MB-231 and SK-OV-3 cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of IAPs in cancer cell survival and apoptosis. Its potent IAP antagonistic activity makes it a promising candidate for further preclinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-433 hydrochloride is a synthetic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), thereby relieving their inhibitory effect on caspases and promoting apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of cancer therapeutics.

Discovery and Rationale

The discovery of this compound stems from the understanding that cancer cells often evade apoptosis, a programmed cell death mechanism, by overexpressing IAPs. These proteins act as endogenous brakes on the apoptotic cascade by binding to and neutralizing caspases, the key executioner enzymes of apoptosis. The natural antagonist of IAPs is the mitochondrial protein Smac/DIABLO, which, upon apoptotic stimuli, is released into the cytoplasm and binds to IAPs, displacing caspases and allowing apoptosis to proceed.

SM-433 was developed as a small-molecule mimetic of the N-terminal tetrapeptide of Smac (Ala-Val-Pro-Ile), which is responsible for its binding to the BIR3 (Baculoviral IAP Repeat) domain of XIAP. The rationale behind its development was to create a therapeutic agent that could selectively target and inhibit IAPs, thereby restoring the apoptotic potential of cancer cells and rendering them more susceptible to conventional cancer therapies. This compound has demonstrated potent binding to the XIAP BIR3 domain and cytotoxic activity against various cancer cell lines.

Quantitative Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency as an IAP inhibitor.

| Parameter | Value | Assay Details | Reference |

| XIAP BIR3 Binding Affinity (IC50) | < 1 µM | Competitive binding assay with a fluorescently labeled Smac-derived peptide. | Patent WO2008128171A2 |

| MDA-MB-231 Cell Viability (IC50) | < 10 µM | Cell viability assay (e.g., MTT or CellTiter-Glo) after a 72-hour incubation period. | Patent WO2008128171A2 |

| SK-OV-3 Cell Viability (IC50) | < 10 µM | Cell viability assay (e.g., MTT or CellTiter-Glo) after a 72-hour incubation period. | Patent WO2008128171A2 |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2008128171A2. The following is a representative synthetic scheme and a general protocol derived from the patent. Note: Specific reaction conditions such as stoichiometry, temperature, and reaction times should be optimized as described in the patent.

Synthetic Scheme:

A multi-step synthesis is typically employed, involving the coupling of key building blocks containing the core scaffold and the mimicking peptide side chains, followed by deprotection and salt formation.

(A general representation of the synthetic approach is provided below. For the exact, detailed synthesis of SM-433, please refer to the examples within patent WO2008128171A2.)

General Experimental Protocol:

-

Preparation of Key Intermediates: The synthesis commences with the preparation of functionalized core structures and protected amino acid building blocks. Standard peptide coupling reagents such as HATU or HBTU are often utilized for amide bond formation.

-

Coupling Reactions: The core scaffold is sequentially coupled with the appropriate protected amino acid derivatives in a suitable solvent (e.g., DMF or DCM) in the presence of a coupling agent and a non-nucleophilic base (e.g., DIEA).

-

Deprotection: Protecting groups (e.g., Boc, Cbz) are removed under appropriate conditions (e.g., acidic for Boc, hydrogenolysis for Cbz) to yield the free amine or carboxylic acid for subsequent coupling steps.

-

Final Coupling and Purification: The final peptide-like side chains are attached, and the crude product is purified using techniques such as flash column chromatography or preparative HPLC.

-

Salt Formation: The purified free base of SM-433 is dissolved in a suitable solvent (e.g., diethyl ether or a mixture of DCM and methanol) and treated with a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate this compound. The resulting solid is then collected by filtration and dried under vacuum.

Experimental Protocols

XIAP BIR3 Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of SM-433 to the XIAP BIR3 domain.

-

Principle: A fluorescently labeled peptide derived from the N-terminus of Smac binds to the XIAP BIR3 domain, resulting in a high fluorescence polarization (FP) signal. Unlabeled SM-433 competes for binding, displacing the fluorescent peptide and causing a decrease in the FP signal.

-

Materials:

-

Recombinant human XIAP BIR3 domain

-

Fluorescently labeled Smac-derived peptide (e.g., with 5-FAM)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound

-

Black, low-volume 384-well plates

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the XIAP BIR3 protein and the fluorescently labeled peptide to all wells at a final concentration determined by prior optimization.

-

Add the serially diluted SM-433 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is determined by plotting the FP signal against the logarithm of the SM-433 concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of SM-433 on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.

-

Materials:

-

MDA-MB-231 and SK-OV-3 cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

A microplate spectrophotometer.

-

-

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of SM-433 or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the SM-433 concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

IAP Signaling Pathway and Mechanism of Action of SM-433

The following diagram illustrates the role of IAPs in inhibiting apoptosis and how Smac mimetics like SM-433 can reverse this inhibition.

Caption: IAP signaling and the mechanism of SM-433.

Experimental Workflow for SM-433 Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of SM-433.

Caption: Preclinical evaluation workflow for SM-433.

Conclusion

This compound is a promising IAP inhibitor with demonstrated in vitro activity. Its ability to antagonize XIAP and induce apoptosis in cancer cells makes it a valuable tool for research and a potential candidate for further drug development. The detailed protocols and data presented in this guide are intended to facilitate the advancement of research into SM-433 and other Smac mimetics as a therapeutic strategy for overcoming apoptosis resistance in cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

chemical and physical properties of SM-433 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-433 hydrochloride is a potent, cell-permeable, second mitochondrial activator of caspases (Smac) mimetic that functions as an inhibitor of apoptosis proteins (IAPs). By mimicking the N-terminal tetrapeptide of mature Smac, this compound binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), relieving their inhibitory effect on caspases and thereby promoting apoptosis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. The hydrochloride salt form enhances its solubility and stability for research applications.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (S)-N-((S)-1-(((S)-1-((S)-2-([1,1'-biphenyl]-2-ylmethyl)-3-oxooctahydropyrrolo[1,2-a]pyrazin-1-yl)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2-methylbutanamide hydrochloride |

| Molecular Formula | C₃₂H₄₃N₅O₄ · HCl |

| Molecular Weight | 598.17 g/mol (hydrochloride salt) |

| CAS Number | 1071992-81-8 |

| SMILES String | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1--INVALID-LINK--C[C@H]4N(C1)CCC4.Cl |

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that detailed experimental data on some physical properties, such as a precise melting point and comprehensive solubility in various solvents, are not widely available in published literature and are primarily reported by commercial suppliers.

| Property | Value/Information |

| Melting Point | Data not available in scientific literature. |

| Solubility | Soluble in DMSO.[1] Formulations for in vivo studies can be prepared in corn oil, or aqueous solutions containing PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1] |

| Appearance | White to off-white solid. |

| Storage and Stability | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Solutions should be stored under sterile conditions. |

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effects by targeting the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases.

As a Smac mimetic, this compound mimics the binding of the endogenous mitochondrial protein Smac/DIABLO to the baculoviral IAP repeat (BIR) domains of IAPs. This competitive binding displaces caspases from the IAPs, allowing for the activation of the apoptotic cascade. This compound has been shown to exhibit a strong binding affinity for the BIR3 domain of XIAP, with an IC₅₀ value of less than 1 µM.[1]

The signaling pathway initiated by this compound, leading to apoptosis, is depicted below.

Experimental Protocols

General Synthesis Workflow

The synthesis of a complex molecule like this compound would typically involve a multi-step process. A generalized workflow for its potential synthesis is outlined below.

Purification and Characterization

Purification:

-

High-Performance Liquid Chromatography (HPLC): This would be the primary method for purifying the final compound to a high degree. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) would likely be employed.

-

Crystallization: If a crystalline solid is desired, crystallization from an appropriate solvent system would be performed.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Purity Analysis: Analytical HPLC would be used to determine the purity of the final compound, typically aiming for >95% or >98% for research applications.

Biological Activity and Applications

This compound's ability to induce apoptosis makes it a valuable tool for cancer research. It has been shown to exhibit strong inhibitory activity against human breast cancer cells (MDA-MB-231) and ovarian cancer cells (SK-OV-3), with IC₅₀ values of less than 10 µM for both cell lines.[1]

Potential Research Applications:

-

Investigating the role of IAPs in cancer cell survival and resistance to chemotherapy.

-

Studying the mechanisms of apoptosis induction.

-

Use as a positive control for IAP inhibitors in high-throughput screening assays.

-

Preclinical evaluation as a potential therapeutic agent, alone or in combination with other anti-cancer drugs.

Conclusion

This compound is a potent and specific inhibitor of IAPs, making it a valuable research tool for studying apoptosis and for the development of novel anti-cancer therapies. While detailed public data on its synthesis and some physical properties are limited, the available information confirms its mechanism of action and its utility in a research setting. Further investigations and publications are needed to provide a more complete physicochemical profile and detailed experimental protocols to the scientific community.

References

In-Depth Technical Guide: SM-433 Hydrochloride and its Binding Affinity for XIAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-433 hydrochloride is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to target and inhibit the function of Inhibitor of Apoptosis Proteins (IAPs), with a notable binding affinity for the X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical endogenous regulator of apoptosis, exerting its anti-apoptotic effects primarily by binding to and inhibiting the activity of caspases-3, -7, and -9. Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. By mimicking the action of the endogenous IAP antagonist Smac, this compound binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, thereby disrupting the XIAP-caspase interaction and promoting apoptosis. This technical guide provides a comprehensive overview of the binding affinity of this compound for XIAP, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the BIR3 domain of XIAP has been characterized, demonstrating a potent interaction. The following table summarizes the available quantitative data.

| Compound | Target Protein | Binding Parameter | Value | Reference |

| This compound | XIAP BIR3 | IC50 | < 1 µM | [1][2] |

Note: The available public data consistently reports the IC50 value as less than 1 µM, as cited in patent WO2008128171A2. A more precise value from publicly accessible sources is not available at the time of this writing.

Experimental Protocols

The determination of the binding affinity of Smac mimetics like this compound for the XIAP BIR3 domain is commonly performed using a competitive fluorescence polarization (FP) assay. The following protocol is a detailed methodology adapted from established procedures for similar compounds.

Fluorescence Polarization-Based Competitive Binding Assay for XIAP BIR3

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a fluorescently labeled Smac-derived peptide to the XIAP BIR3 domain.

Materials:

-

XIAP BIR3 protein: Recombinant human XIAP BIR3 domain (residues 241-356), purified.

-

Fluorescent Probe: A synthetic peptide derived from the N-terminus of Smac, labeled with a fluorophore (e.g., 5-Carboxyfluorescein). A commonly used high-affinity probe is AbuRPFK-(5-Fam)-NH2.

-

This compound: Test compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: For example, 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.

-

Black, low-volume 96- or 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the XIAP BIR3 protein in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Kd of the fluorescent probe.

-

Prepare a stock solution of the fluorescent probe. The final concentration should be low (e.g., 1-5 nM) to ensure that the concentration of the protein-probe complex is sensitive to inhibition.

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

-

Assay Setup:

-

Add a fixed concentration of the XIAP BIR3 protein to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO in assay buffer) to the wells.

-

Add a fixed concentration of the fluorescent probe to all wells.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the microplate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-Carboxyfluorescein).

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

The data are then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent probe.

-

Visualizations

XIAP Signaling Pathway and Inhibition by SM-433

Caption: XIAP-mediated apoptosis inhibition and its reversal by SM-433.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for Fluorescence Polarization-based binding assay.

References

Pro-Apoptotic Activity of SM-433 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-433 hydrochloride is a synthetic small molecule that functions as a Second Mitochondria-derived Activator of Caspases (Smac) mimetic. By mimicking the function of the endogenous Smac/DIABLO protein, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs). This action liberates the apoptotic machinery, primarily the caspase cascade, leading to programmed cell death in cancer cells. Due to its pro-apoptotic capabilities, this compound is a compound of interest in the development of novel anti-cancer therapeutics. This document provides a technical overview of its mechanism of action, available quantitative data, and relevant experimental protocols.

Core Mechanism of Action: IAP Antagonism

The primary mechanism through which this compound induces apoptosis is by antagonizing members of the IAP family, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance. The key IAPs targeted are X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).

-

XIAP Inhibition: XIAP directly binds to and inhibits the activity of executioner caspases (caspase-3 and -7) and initiator caspase-9. This compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9 and allowing the activation of the intrinsic apoptotic pathway.[1][2]

-

cIAP1/2 Inhibition and Degradation: Smac mimetics, including SM-433, bind to the BIR domains of cIAP1 and cIAP2. This binding event induces a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[2][3]

The degradation of cIAP1/2 has a critical downstream effect: it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. More importantly for immediate apoptosis, the removal of cIAPs from the TNF receptor 1 (TNFR1) signaling complex allows for the formation of a death-inducing signaling complex (DISC) involving RIPK1, FADD, and pro-caspase-8. This leads to the activation of caspase-8 and the extrinsic apoptotic pathway.[2][4] In many cancer cells, this process is amplified by an autocrine TNFα signaling loop, where the initial activation of NF-κB can induce the production of TNFα, which then acts on the cell surface receptors to further drive apoptosis in the presence of the Smac mimetic.[4][5]

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SM-433 hydrochloride, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). This document consolidates key data, experimental methodologies, and pathway interactions relevant to its application in research and drug development.

Core Compound Information

SM-433 is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis. By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, thereby promoting programmed cell death.

Chemical Identification and Structure

While the CAS number 1071992-81-8 is formally assigned to the free base of SM-433, it is widely used in commercial and research contexts to refer to this compound.[][2][3][4][5][6]

Chemical Structure:

The structure of SM-433 is characterized by its peptide-mimicking backbone, designed to fit into the BIR domains of IAP proteins.

-

Molecular Formula: C₃₂H₄₃N₅O₄[4]

-

SMILES: C--INVALID-LINK--C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C">C@HNC[3]

Quantitative Biological Data

The biological activity of SM-433 has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations.

| Parameter | Description | Value | Cell Lines/Protein |

| IC₅₀ | Half-maximal inhibitory concentration for binding to XIAP BIR3 protein. | <1 µM | Purified Protein |

| IC₅₀ | Half-maximal inhibitory concentration for cell viability. | <10 µM | MDA-MB-231 (Human Breast Cancer) |

| IC₅₀ | Half-maximal inhibitory concentration for cell viability. | <10 µM | SK-OV-3 (Human Ovarian Cancer) |

Mechanism of Action and Signaling Pathway

SM-433 functions as a Smac mimetic to antagonize IAP proteins, primarily XIAP and cIAP1/2. This action leads to the activation of caspases and induction of apoptosis. Additionally, by promoting the degradation of cIAP1/2, SM-433 can also modulate the NF-κB signaling pathway.

References

Methodological & Application

Application Notes and Protocols for SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-433 hydrochloride is a synthetic, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial regulators of programmed cell death (apoptosis). By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous Smac protein, SM-433 binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2][3][4] This interaction alleviates the IAP-mediated inhibition of caspases, thereby promoting the apoptotic cascade in cancer cells.[4][5][6] Pre-clinical data indicate that this compound exhibits potent anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

In healthy cells, IAPs such as XIAP, cIAP1, and cIAP2 act as endogenous brakes on the apoptotic machinery. They bind to and inhibit key effector caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-9), preventing accidental or unwanted cell death.[7][8] In many cancer cells, IAPs are overexpressed, contributing to tumor survival and resistance to therapy.[6][8]

SM-433, as a Smac mimetic, competitively binds to the BIR3 domain of XIAP, displacing the inhibited caspases and allowing apoptosis to proceed.[1][2][3] Furthermore, binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. This degradation can lead to the activation of the non-canonical NF-κB pathway and, in some contexts, sensitize cells to TNFα-induced apoptosis.[4][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IAP Inhibition [merckgrouponcology.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SM-433 Hydrochloride in MDA-MB-231 Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The MDA-MB-231 cell line is a widely utilized model for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options.[1][2] These cells are characterized by their epithelial-like morphology and high metastatic potential. This document provides detailed protocols for the use of SM-433 hydrochloride, a novel investigational compound, in studying its effects on MDA-MB-231 cells. The included methodologies cover the assessment of cell viability, migration, and the investigation of underlying signaling pathways.

While specific data on this compound is not yet publicly available, this document serves as a comprehensive template for researchers. The experimental designs and data presentation formats are based on established protocols for similar compounds investigated in MDA-MB-231 cells. Researchers should substitute the placeholder data with their experimental results for this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells

This table should be used to summarize the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.

| Compound | Incubation Time (h) | IC50 (µM) |

| This compound | 24 | User to input data |

| This compound | 48 | User to input data |

| This compound | 72 | User to input data |

| Doxorubicin (Control) | 72 | Example: 0.58[3] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

This table is designed to present data from flow cytometry analysis of the cell cycle.

| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | User to input data | User to input data | User to input data | User to input data |

| This compound (X µM) | User to input data | User to input data | User to input data | User to input data |

| This compound (Y µM) | User to input data | User to input data | User to input data | User to input data |

Table 3: Impact of this compound on Protein Expression in MDA-MB-231 Cells

This table is for summarizing the results of Western blot analyses, showing changes in the expression of key proteins.

| Target Protein | Treatment (Concentration) | Fold Change vs. Control |

| p-EGFR | This compound (X µM) | User to input data |

| Total EGFR | This compound (X µM) | User to input data |

| p-STAT3 | This compound (X µM) | User to input data |

| Total STAT3 | This compound (X µM) | User to input data |

| Cyclin D1 | This compound (X µM) | User to input data |

| β-actin (Loading Control) | This compound (X µM) | 1.0 |

Experimental Protocols

Cell Culture and Maintenance

The human triple-negative breast cancer cell line MDA-MB-231 should be cultured in DMEM high glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4] Subculture should be performed when cells reach 80-85% confluency.[4]

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

-

Seed MDA-MB-231 cells in 96-well plates at a density of 4 x 10³ cells/well and allow them to adhere overnight.[5]

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[5]

-

Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]

-

Remove the supernatant and add 110 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]

-

Measure the optical density at 490 nm using a microplate reader.[5]

Wound Healing Assay for Cell Migration

This assay is used to assess the effect of this compound on cell migration.

-

Seed MDA-MB-231 cells in 12-well plates and grow to confluence.[5]

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0, 24, and 48 hours.

-

Measure the wound area to quantify cell migration.

Western Blot Analysis

This protocol is for analyzing changes in protein expression.

-

Seed MDA-MB-231 cells in 6-well plates at a density of 4 x 10⁵ cells/well and allow them to attach overnight.[5]

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease inhibitors.[5]

-

Determine protein concentration using a BCA assay.

-

Separate total cellular proteins by SDS-PAGE and transfer to a PVDF membrane.[5]

-

Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

-

Treat MDA-MB-231 cells (1–5 x 10⁵) with this compound for 24 or 48 hours.[3]

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[3][6]

-

Resuspend the fixed cells in PBS containing RNase and propidium (B1200493) iodide.[3][6]

-

Analyze the cell cycle distribution using a flow cytometer.[3]

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound in MDA-MB-231 cells.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

References

- 1. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis | PLOS One [journals.plos.org]

- 6. Cell Fate following Irradiation of MDA-MB-231 and MCF-7 Breast Cancer Cells Pre-Exposed to the Tetrahydroisoquinoline Sulfamate Microtubule Disruptor STX3451 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SM-433 Hydrochloride Effects on SK-OV-3 Ovarian Cancer Cell Line

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, with a pressing need for novel therapeutic agents. The SK-OV-3 human ovarian adenocarcinoma cell line is a widely utilized model for ovarian cancer research.[1][2][3] Established from the ascites of a 64-year-old female with an ovarian serous cystadenocarcinoma, this cell line is known for its resistance to several cytotoxic drugs, including cisplatin (B142131) and doxorubicin, making it a valuable tool for screening new anti-cancer compounds.[1][4] SM-433 hydrochloride is a novel small molecule compound under investigation for its potential anti-neoplastic properties. This application note provides detailed protocols for evaluating the in vitro efficacy of this compound on the SK-OV-3 cell line, focusing on its effects on cell viability, apoptosis induction, and cell cycle progression.

Materials and Methods

Cell Culture

The SK-OV-3 human ovarian cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.[5] Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[5] For experiments, cells were seeded at appropriate densities and allowed to attach overnight.

Reagents

-

This compound

-

SK-OV-3 cell line (ATCC® HTB-77™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium (B1200493) Iodide (PI)

-

RNase A

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

-

Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Protocol:

-

Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with selected concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]

Protocol:

-

Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with selected concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Results

Effects of this compound on SK-OV-3 Cell Viability

The viability of SK-OV-3 cells was assessed after 48 hours of treatment with this compound. The results indicate a dose-dependent decrease in cell viability.

Table 1: SK-OV-3 Cell Viability after this compound Treatment

| Concentration (µM) | Mean Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.2 |

| 1 | 95.3 | ± 3.8 |

| 5 | 82.1 | ± 5.1 |

| 10 | 65.7 | ± 4.5 |

| 25 | 41.2 | ± 3.9 |

| 50 | 22.5 | ± 2.7 |

| 100 | 8.9 | ± 1.5 |

This compound Induces Apoptosis in SK-OV-3 Cells

To determine if the observed decrease in cell viability was due to apoptosis, Annexin V-FITC and PI staining was performed. Treatment with this compound for 48 hours led to a significant increase in the percentage of apoptotic cells.

Table 2: Apoptosis in SK-OV-3 Cells Treated with this compound

| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |

| 10 | 70.3 ± 3.5 | 15.8 ± 2.2 | 13.9 ± 1.9 |

| 25 | 45.1 ± 4.2 | 28.4 ± 3.1 | 26.5 ± 2.8 |

| 50 | 20.7 ± 2.9 | 42.6 ± 4.5 | 36.7 ± 3.7 |

This compound Induces G2/M Cell Cycle Arrest in SK-OV-3 Cells

The effect of this compound on cell cycle progression was analyzed by flow cytometry. The results show an accumulation of cells in the G2/M phase, suggesting that this compound induces cell cycle arrest at this checkpoint.

Table 3: Cell Cycle Distribution of SK-OV-3 Cells after this compound Treatment

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 58.3 ± 3.1 | 25.1 ± 2.4 | 16.6 ± 1.9 |

| 10 | 52.1 ± 2.8 | 23.5 ± 2.1 | 24.4 ± 2.5 |

| 25 | 40.7 ± 3.3 | 18.9 ± 1.8 | 40.4 ± 3.6 |

| 50 | 28.5 ± 2.6 | 12.3 ± 1.5 | 59.2 ± 4.1 |

Visualizations

Caption: Experimental workflow for assessing the effects of this compound on SK-OV-3 cells.

Caption: Proposed signaling pathway for this compound in SK-OV-3 cells.

Discussion

The data presented in this application note demonstrate that this compound exhibits significant cytotoxic effects on the SK-OV-3 ovarian cancer cell line. The compound effectively reduces cell viability in a dose-dependent manner, with a potent inhibitory effect observed at micromolar concentrations.

Furthermore, the induction of apoptosis is a key mechanism of this compound-mediated cell death. The significant increase in both early and late apoptotic cell populations suggests that the compound activates the apoptotic cascade. This is a desirable characteristic for an anti-cancer agent, as it leads to programmed cell death without inducing an inflammatory response.

The cell cycle analysis reveals that this compound causes a prominent G2/M phase arrest. This indicates that the compound may interfere with the machinery that governs the G2 to M phase transition, such as the activity of cyclin-dependent kinases (CDKs) or the integrity of the mitotic spindle. By arresting cells at the G2/M checkpoint, this compound prevents them from entering mitosis and proliferating.

References

- 1. mskcc.org [mskcc.org]

- 2. SK-OV-3 - Wikipedia [en.wikipedia.org]

- 3. SK-OV-3 Cell Line - Creative Biogene [creative-biogene.com]

- 4. SK-OV-3 Cells [cytion.com]

- 5. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for SM-433 Hydrochloride (Trazodone Hydrochloride) In Vivo Studies

Disclaimer: The compound identifier "SM-433" corresponds to Trazodone (B27368) Hydrochloride, a widely marketed antidepressant and hypnotic agent. The following information is intended for research and drug development professionals for preclinical in vivo studies. It is crucial to note that these are not clinical recommendations for human use. All animal research should be conducted under approved ethical guidelines and protocols.

Introduction

Trazodone is a triazolopyridine derivative belonging to the serotonin (B10506) antagonist and reuptake inhibitors (SARIs) class of drugs.[1] It is primarily used for the treatment of major depressive disorder and is also prescribed off-label for insomnia due to its sedative effects.[1][2] Trazodone's mechanism of action involves the inhibition of the serotonin transporter (SERT) and antagonism of serotonin 5-HT2A and 5-HT2C receptors.[1] It also has antagonistic effects on α1-adrenergic and histamine (B1213489) H1 receptors, contributing to its sedative properties.[2][3]

Recommended In Vivo Dosages

The recommended dosage of Trazodone hydrochloride in vivo varies depending on the animal model and the intended therapeutic effect. The following tables summarize dosages used in published preclinical studies.

Table 1: Recommended Dosages in Rodent Models

| Animal Model | Dosage Range | Route of Administration | Therapeutic Area | Reference |

| Mouse (C57BL/6J) | 10 - 60 mg/kg | Oral (voluntary) | Sleep Promotion | [4][5][6][7][8] |

| Rat (Sprague-Dawley) | 2.5 - 20 mg/kg | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Pharmacokinetics, Sleep Promotion | [5][9][10] |

| Rat | 4 - 20 mg/kg | Oral | Metabolism and Distribution | [11] |

Table 2: Clinical Dosages in Humans (for reference)

| Indication | Starting Dose | Maximum Dose | Formulation | Reference |

| Major Depressive Disorder | 75 - 150 mg/day | 600 mg/day (hospitalized) | Immediate & Prolonged Release | [1] |

| Insomnia (off-label) | 25 - 100 mg/day | Not specified | Immediate Release | [2][8] |

Pharmacokinetic Parameters

The following tables provide a summary of key pharmacokinetic parameters of Trazodone in different species.

Table 3: Pharmacokinetic Parameters in Rodents

| Animal Model | Administration | Tmax | Key Findings | Reference |

| Rat | 4 mg/kg (oral) | ~15 minutes | Rapid absorption. | [11] |

| Rat | 20 mg/kg (i.p.) | Not specified | Brain concentrations exceed plasma concentrations. | [9] |

Table 4: Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability | 63 - 91% | Oral | [12] |

| Tmax | ~1 hour (fasted), up to 8 hours | Oral | [3][12] |

| Protein Binding | 89 - 95% | In vitro | [12] |

| Metabolism | Extensively by hepatic CYP3A4 to m-CPP (active metabolite) | Not specified | [3][12] |

| Elimination Half-life | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | Not specified | [12] |

| Excretion | ~70-75% renal, ~21% fecal | Not specified | [12] |

Experimental Protocols

Voluntary Oral Administration in Mice for Sleep Studies

This protocol is adapted from studies investigating the effects of Trazodone on sleep architecture in mice.[4][8]

Objective: To assess the dose-dependent effects of Trazodone on sleep patterns.

Materials:

-

Trazodone hydrochloride powder (e.g., Sigma-Aldrich, catalog number T6154)[8]

-

Distilled water

-

Palatable food (e.g., a small piece of sweetened dough or other preferred food item)

-

C57BL/6J mice[7]

-

EEG/EMG recording equipment

Procedure:

-

Drug Preparation: Dissolve Trazodone HCl powder in distilled water to achieve a concentration of 10-50 mg/mL.[8]

-

Dose Formulation: Immediately before administration, mix the Trazodone solution with a pre-weighed amount of palatable food to achieve the desired doses (e.g., 10, 40, and 60 mg/kg).[8] The volume of the dissolved Trazodone solution should be kept consistent across different doses (e.g., 0.8–1.2 mL/kg).[8]

-

Acclimation: Prior to the experiment, acclimate the mice to the palatable food to ensure voluntary consumption.

-

Administration: Provide the Trazodone-containing food to the mice at the beginning of their rest phase.[4]

-

Monitoring: Record EEG/EMG data to analyze time spent in different vigilance states (NREM sleep, REM sleep, wakefulness) and power spectra.[4][7]

Experimental Workflow for Murine Sleep Study

Caption: Workflow for assessing Trazodone's effect on mouse sleep.

Mechanism of Action

Trazodone exerts its effects through a multi-target mechanism. Its primary actions are:

-

Serotonin 2A (5-HT2A) Receptor Antagonism: This is believed to be a key contributor to its antidepressant and hypnotic effects.[2]

-

Serotonin Transporter (SERT) Inhibition: Trazodone weakly inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.[1]

-

α1-Adrenergic Receptor Antagonism: This action is associated with orthostatic hypotension and sedation.[3]

-

Histamine H1 Receptor Antagonism: This contributes significantly to the sedative effects of Trazodone.[3]

Signaling Pathway of Trazodone

Caption: Trazodone's multi-target mechanism of action.

References

- 1. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The effects of acute trazodone administration on sleep in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of trazodone after different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Preparation of SM-433 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SM-433 hydrochloride, a Smac mimetic and an inhibitor of apoptosis proteins (IAPs). Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays. The information presented here is intended to provide researchers with the necessary guidelines for accurate and safe handling of this compound in a laboratory setting.

Introduction

SM-433 is a potent Smac mimetic that targets inhibitor of apoptosis proteins (IAPs), such as XIAP, cIAP1, and cIAP2. By mimicking the endogenous mitochondrial protein Smac/DIABLO, SM-433 binds to IAPs and promotes their degradation, thereby sensitizing cancer cells to apoptotic stimuli. Due to its therapeutic potential, the accurate preparation of this compound solutions is a critical first step for in vitro and in vivo studies. This protocol outlines the necessary steps to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical Data and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₃₂H₄₃N₅O₄ | [1] |

| Molecular Weight (Free Base) | 561.71 g/mol | [2] |

| Molecular Weight (Hydrochloride Salt) | 598.17 g/mol | Calculated |

| Appearance | Solid | [2] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO | [3] |

| Recommended Solvent | DMSO | [3] |

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves) when handling the solid compound and its solutions.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

-

Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

-

Sterile, conical-bottom polypropylene (B1209903) or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Water bath or sonicator

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile, empty vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound (Molecular Weight: 598.17 g/mol ).

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions.

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action: IAP Inhibition

SM-433 acts as a Smac mimetic, targeting the BIR domains of IAP proteins. This binding event disrupts the interaction between IAPs and caspases, leading to the activation of the apoptotic signaling cascade.

Caption: Simplified signaling pathway of this compound.

Conclusion

The protocol detailed in this application note provides a standardized method for the preparation of this compound stock solutions. Accurate preparation and proper storage are essential for obtaining reliable and reproducible results in downstream applications. By following these guidelines, researchers can ensure the integrity of their experiments and contribute to the growing body of knowledge on IAP inhibitors.

References

Application Notes and Protocols: SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-433 hydrochloride is a potent, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By mimicking the endogenous protein Smac/DIABLO, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs). This interference with a key cell survival pathway leads to the activation of caspases and the induction of apoptosis, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of its mechanism of action.

Data Presentation

Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized below. It is crucial to ensure complete dissolution of the compound to achieve accurate and reproducible experimental results.

| Solvent | Solubility | Molar Concentration (at max solubility) | Preparation Notes |

| DMSO | ≥ 45 mg/mL | ~75.2 mM | vortexing. |

| Water | 25 mg/mL | ~41.8 mM | Requires ultrasonication, warming, and heating to 60°C for complete dissolution.[1] |

Note: The molecular weight of this compound is approximately 598.2 g/mol .

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, deionized or distilled water

-

Vortex mixer

-

Water bath or heating block

-

Sonicator

-

Sterile microcentrifuge tubes or vials

Procedure for DMSO Stock Solution (e.g., 10 mM):

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.598 mg of the compound.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Procedure for Water Stock Solution (e.g., 10 mM):

-

Weigh out the desired amount of this compound powder.

-

Add the required volume of sterile water.

-

To facilitate dissolution, sonicate the solution in an ultrasonic bath.

-

Gently warm the solution while mixing. For achieving higher concentrations, heating up to 60°C may be necessary.[1]

-

Ensure the solution is clear and free of any visible precipitate before use.

-

It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For cell culture applications, sterile filter the final aqueous solution through a 0.22 µm filter.

Protocol 2: Cell Viability Assay (MTT Assay)